molecular formula C18H18N2O2S B2896570 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide CAS No. 869070-23-5

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide

Cat. No. B2896570
CAS RN: 869070-23-5
M. Wt: 326.41
InChI Key: PJNKYKDESNFHBF-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol was heated under reflux for 2 hours to give a related compound .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives depend on the substituents on the thiazole ring . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their effectiveness against a variety of microbial strains. They exhibit potent antibacterial activity against common pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The compound’s structure allows for interactions with bacterial enzymes, potentially inhibiting their growth and survival.

Anticancer and Cytotoxic Activity

Thiazoles also show promise in anticancer therapy. They can act as antineoplastic drugs, interfering with cell division and inducing apoptosis in cancer cells . The presence of the thiazole ring can contribute to the cytotoxicity against various cancer cell lines, making it a candidate for further cancer research.

Anti-Inflammatory and Analgesic Activity

The anti-inflammatory properties of thiazole derivatives make them suitable for the treatment of chronic inflammation and associated pain . They can modulate the inflammatory response by affecting cytokine production and inhibiting enzymes that contribute to inflammation.

Antiviral Activity

Thiazole compounds have shown antiviral properties, particularly against HIV . They can inhibit viral replication by targeting specific proteins required for the virus’s life cycle. This makes them potential candidates for the development of new antiretroviral drugs.

Neuroprotective Activity

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . They may protect nerve cells from damage and improve neurological function by influencing neurotransmitter systems.

Antidiabetic Activity

Research suggests that thiazole derivatives can exhibit antidiabetic activity, possibly by influencing insulin signaling pathways or glucose metabolism . This opens up possibilities for new therapeutic approaches to managing diabetes.

Antioxidant Activity

The antioxidant potential of thiazoles is noteworthy. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including aging and cardiovascular disorders .

Agricultural Applications

In agriculture, thiazole derivatives can serve as fungicides and biocides . They help protect crops from fungal infections and can be used in the synthesis of compounds that promote plant growth and health.

Safety and Hazards

The safety and hazards associated with “N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” are not explicitly mentioned in the available resources. It’s important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease.

Future Directions

The future directions for “N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Research has been ongoing, and a host of potential drug molecules have been customized for clinical use .

properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-5-3-6-14(11-12)18-20-13(2)16(23-18)8-9-19-17(21)15-7-4-10-22-15/h3-7,10-11H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNKYKDESNFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)furan-2-carboxamide

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